tert-Butyl Phenylcarbamate
Overview
Description
Tert-Butyl Phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a phenylcarbamate moiety
Mechanism of Action
Target of Action
tert-Butyl Phenylcarbamate, also known as N-Boc-aniline, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The mode of action of N-Boc-aniline involves the formation of N-Boc functionality due to their ease of formation and cleavage . The stability of the tert-butyl carbamates towards a wide range of nucleophilic reagents and alkaline reaction conditions makes them the most frequently protective groups used in complex structure where the selectivity is a prime issue .
Biochemical Pathways
The biochemical pathway of N-Boc-aniline involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This results in the formation of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate .
Pharmacokinetics
It’s known that the compound exhibits promising anti-inflammatory activity within 9 to 12 hours . The percentage of inhibition values range from 54.239 to 39.021% .
Result of Action
The result of the action of N-Boc-aniline is the formation of a protective group for amines, which is crucial in organic synthesis . In addition, some derivatives of the compound have shown promising anti-inflammatory activity .
Action Environment
The action of N-Boc-aniline can be influenced by environmental factors. For instance, the use of deep eutectic solvent has been found to be an environmentally benign and cost-effective method for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines . This highlights the importance of the reaction environment in the efficacy and stability of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of “tert-Butyl Phenylcarbamate” are largely related to its role in the protection of amines during organic synthesis . The compound can interact with various enzymes, proteins, and other biomolecules in the context of these synthetic processes. For example, it has been reported that “this compound” can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Cellular Effects
It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of amines . This suggests that it may influence cellular function by interacting with amine-containing biomolecules.
Molecular Mechanism
The molecular mechanism of “this compound” involves its role as a protecting group for amines in organic synthesis . The compound can form a carbamate linkage with amines, protecting these functional groups from unwanted reactions during synthesis . This process involves binding interactions with the amine group and can result in changes in the chemical environment of the amine.
Temporal Effects in Laboratory Settings
The temporal effects of “this compound” in laboratory settings are largely related to its stability during organic synthesis . The compound is stable under the reaction conditions used for amine protection, ensuring that it can effectively protect amines over the course of the synthesis .
Metabolic Pathways
Given its role in organic synthesis, it is likely that the compound is involved in the metabolism of amine-containing biomolecules .
Transport and Distribution
Given its role in organic synthesis, it is likely that the compound is transported to sites where amine-containing biomolecules are synthesized or metabolized .
Subcellular Localization
Given its role in organic synthesis, it is likely that the compound is localized to sites where amine-containing biomolecules are synthesized or metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl Phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with phenylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate in good to excellent yields .
Another method involves the use of di-tert-butyl dicarbonate and phenylamine. This reaction is often catalyzed by a base such as sodium azide and proceeds through the formation of an acyl azide intermediate, which undergoes Curtius rearrangement to form the carbamate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl Phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group or the phenyl group is replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form phenylamine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Reduced derivatives of the carbamate.
Hydrolysis: Phenylamine and tert-butyl alcohol.
Scientific Research Applications
Tert-Butyl Phenylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential anti-inflammatory properties and enzyme inhibition.
Medicine: Explored for its role in drug development, particularly as a prodrug or intermediate.
Industry: Utilized in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Carbamate: Lacks the phenyl group, making it less hydrophobic.
Phenyl Carbamate: Lacks the tert-butyl group, affecting its steric properties.
tert-Butyl Benzylcarbamate: Contains a benzyl group instead of a phenyl group, altering its reactivity.
Uniqueness
Tert-Butyl Phenylcarbamate is unique due to the combination of the tert-butyl and phenyl groups, which confer specific steric and electronic properties. These properties make it particularly useful as a protecting group in organic synthesis and as a potential therapeutic agent .
Properties
IUPAC Name |
tert-butyl N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZHPWMVEVZEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187802 | |
Record name | t-Butyl carbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3422-01-3 | |
Record name | t-Butyl carbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butyl carbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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